[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Description
The compound [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl group at position 3 and a hydroxymethyl group at position 5. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and bioactivity, while the tetrahydro-2H-pyran (oxane) substituent contributes to solubility and conformational flexibility due to its ether oxygen and chair-like structure.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[3-(oxan-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c12-6-9-10-8(11-14-9)5-7-1-3-13-4-2-7/h7,12H,1-6H2 |
InChI Key |
PLACPQRSMXTLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=NOC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using catalysts such as Raney nickel.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the Rings: The tetrahydropyran and oxadiazole rings are coupled using reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the methanol group to other functional groups.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Research Implications
The structural variations among these analogs highlight critical structure-activity relationships (SAR):
- Polar Substituents : Hydroxymethyl and carboxylic acid groups enhance solubility but may reduce blood-brain barrier penetration.
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 2-methoxyphenyl) favor hydrophobic interactions, while aliphatic groups (e.g., oxane) improve conformational flexibility.
- Heterocycle Choice : Isoxazole vs. oxadiazole alters electronic properties, impacting binding to targets like enzymes or receptors.
Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to these analogs.
Biological Activity
The compound [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, particularly in anti-inflammatory, antitumor, and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol can be described by the following details:
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 183.22 g/mol |
| CAS Number | Not specified in available sources |
| IUPAC Name | 3-{[(Tetrahydro-2H-pyran-4-yl)methyl]amino}-1,2,4-oxadiazol-5(4H)-one |
Antitumor Activity
Research indicates that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives with a tetrahydropyran moiety enhanced cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related oxadiazole compound exhibited an IC₅₀ value of 1.98 µg/mL against A431 human epidermoid carcinoma cells. This suggests that modifications in the oxadiazole structure can significantly influence its anticancer activity .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the tetrahydropyran group may enhance membrane permeability, allowing for increased interaction with microbial targets.
Case Study:
In a comparative analysis of several oxadiazole compounds, it was found that those with a tetrahydropyran substituent displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy .
The biological activity of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for cell survival.
- Induction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA: Certain derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, thereby preventing replication and transcription.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | IC₅₀ values indicating significant cytotoxicity |
| Antimicrobial Efficacy | Enhanced activity against Gram-positive and Gram-negative bacteria |
| Mechanistic Insights | Induction of apoptosis and ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
